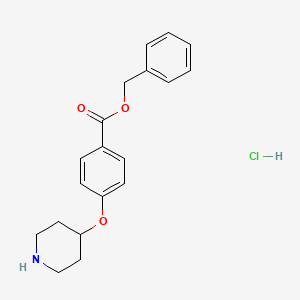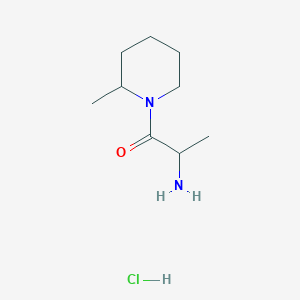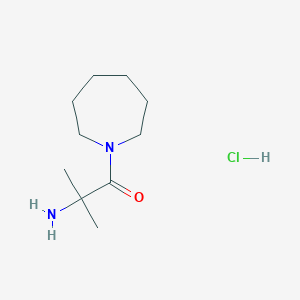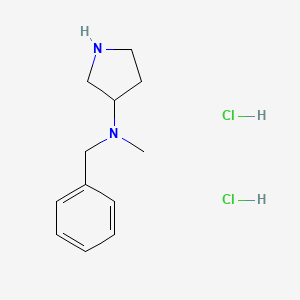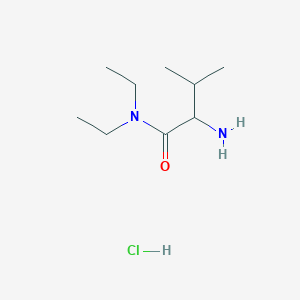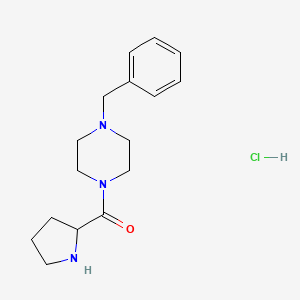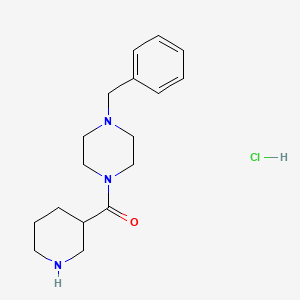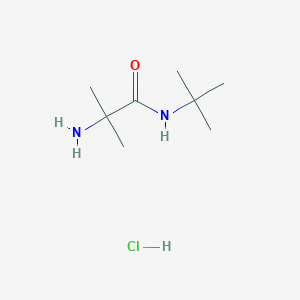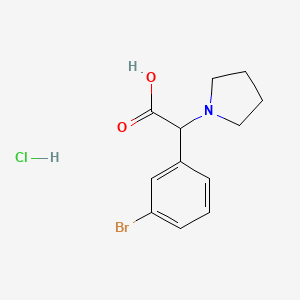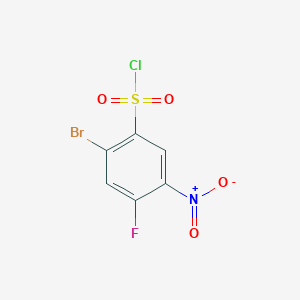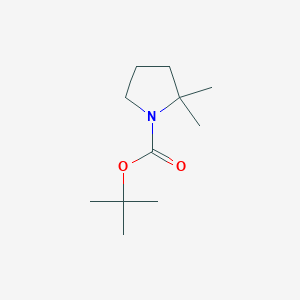
tert-Butyl 2,2-diméthylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
tert-Butyl 2,2-diméthylpyrrolidine-1-carboxylate: est largement utilisé en synthèse organique comme groupe protecteur pour les amines. Le groupe tert-butyle (Boc) est particulièrement utile en raison de sa stabilité dans diverses conditions réactionnelles et de sa facilité d'élimination dans des conditions légèrement acides .
Chimie médicinale
En chimie médicinale, ce composé sert d'intermédiaire clé dans la synthèse de produits pharmaceutiques. Sa structure se retrouve souvent dans les molécules conçues pour moduler des cibles biologiques, telles que les enzymes ou les récepteurs, qui sont cruciales dans le traitement des maladies .
Science des matériaux
La structure unique du composé le rend adapté au développement de nouveaux matériaux. Les chercheurs l'utilisent pour synthétiser des polymères ou des petites molécules qui peuvent être utilisées dans des matériaux à haute performance avec des propriétés mécaniques ou chimiques spécifiques .
Catalyse
1-Boc-2,2-diméthylpyrrolidine: peut agir comme un ligand ou un motif structurel dans les catalyseurs utilisés pour accélérer les réactions chimiques. Son encombrement stérique contribue à stabiliser les intermédiaires réactionnels ou à induire la sélectivité dans les cycles catalytiques .
Bioconjugaison
Ce composé est également utilisé dans les techniques de bioconjugaison, où il sert à modifier les biomolécules telles que les protéines ou les acides nucléiques. Cette modification peut améliorer la stabilité, la distribution ou l'efficacité des agents thérapeutiques .
Chimie analytique
En chimie analytique, This compound est utilisé comme étalon ou réactif dans diverses méthodes analytiques, notamment la chromatographie et la spectrométrie de masse pour analyser ou séparer des mélanges complexes .
Chimie agricole
Le composé trouve une application en chimie agricole pour la synthèse d'agrochimiques. Ces produits chimiques protègent les cultures des ravageurs ou des maladies et améliorent la productivité agricole .
Recherche en neurosciences
Enfin, en recherche en neurosciences, il est utilisé dans la synthèse de composés capables de traverser la barrière hémato-encéphalique. Cette propriété est essentielle au développement de médicaments ciblant le système nerveux central .
Mécanisme D'action
Target of Action
tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate, also known as 1-Boc-2,2-dimethylpyrrolidine, is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are therefore the amine groups present in various organic molecules.
Mode of Action
The compound acts by attaching itself to the amine group, thereby protecting it from unwanted reactions during the synthesis process . This protection is achieved through the formation of a carbamate group, which is stable under most conditions and can be selectively removed under acidic conditions .
Biochemical Pathways
The exact biochemical pathways affected by tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate are dependent on the specific amine it is protecting. In general, the compound allows for more selective reactions to occur by preventing the amine group from reacting prematurely .
Result of Action
The primary result of the action of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate is the successful protection of amine groups during organic synthesis. This allows for more complex and selective reactions to occur, facilitating the synthesis of a wide variety of organic compounds .
Action Environment
The efficacy and stability of tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate are influenced by various environmental factors. For instance, the compound is stable under most conditions, but can be selectively removed under acidic conditions . Additionally, the compound should be stored at a refrigerated temperature to maintain its stability .
Propriétés
IUPAC Name |
tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)12-8-6-7-11(12,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWREAOXJRHDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724455 | |
| Record name | tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869527-80-0 | |
| Record name | tert-Butyl 2,2-dimethylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





